3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
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Overview
Description
The compound 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a derivative of imidazolidine, which is a five-membered heterocyclic compound containing two nitrogen atoms at nonadjacent positions. This particular derivative features a cyclohexyl group and a propanoic acid moiety attached to the imidazolidine core. The structure of related compounds suggests potential biological activity, such as angiotensin-converting enzyme (ACE) inhibition, which is significant in the regulation of blood pressure .
Synthesis Analysis
The synthesis of related 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives involves multiple steps, including the formation of the imidazolidine ring and subsequent functionalization. The synthesis of similar compounds has been reported to yield potent ACE inhibitors, with the most effective derivatives exhibiting significant antihypertensive effects in animal models . The synthesis of other imidazolidine derivatives, such as the neuroexcitant ATPA, involves the coupling of a glycine derivative with an isoxazolinone, followed by hydrolysis to obtain the final product .
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives can be elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and HRMS. Single-crystal X-ray diffraction analysis provides detailed information about the molecular geometry and intermolecular interactions within the crystal . The crystal structure of a related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, reveals the presence of a chair conformation in the cyclohexyl group and the planarity of the acetyl-amidocyanogen and phenyl ring .
Chemical Reactions Analysis
Imidazolidine derivatives can undergo various chemical reactions, including ring-opening and substitution reactions. For instance, a novel cycloimidazole nucleoside was synthesized and subjected to reactions with different nucleophiles, leading to the formation of guanosine and its derivatives . The reactivity of these compounds is influenced by the electronic delocalization within the molecule, as indicated by bond lengths and angles in the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carboxylic acid may enhance solubility in polar solvents, while the cyclohexyl group may contribute to the overall hydrophobic character of the molecule. The crystallographic data provide insights into the density and molecular packing of the compound, which can influence its physical properties .
Scientific Research Applications
- Pharmaceutical Applications
- Summary of Application : The compound is a derivative of imidazolidin-2,4-dione, which is a class of compounds known as hydantoins . Hydantoins and their derivatives are pharmaceutical compounds with anticonvulsant and antiarrhythmic properties, and are also used against diabetes .
- Methods of Application : The synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives is achieved by the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .
- Results or Outcomes : The synthesized imidazolidinic derivatives have shown significant biological activities as antifungal, antibacterial, and anti-inflammatory drugs, for the treatment of hypoglycemia, or as plant growth inhibitors .
Safety And Hazards
properties
IUPAC Name |
3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,13,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUJQJHOZWCXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid |
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